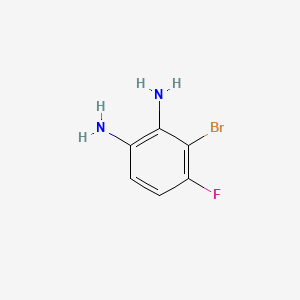

3-Bromo-4-fluorobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBIACHAJVSZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694132 | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-06-0 | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-4-fluorobenzene-1,2-diamine (CAS No. 1257535-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both nucleophilic amine groups and sites for further functionalization via its bromo and fluoro substituents, makes it a key intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While experimental data for this specific compound is limited in public literature, this guide consolidates available information and provides protocols based on well-established chemical transformations of analogous compounds.

Chemical and Physical Properties

Quantitative data for this compound and its precursors are summarized below. Due to limited publicly available experimental data for the target compound, some values are predicted or are for structurally related isomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-3-fluorobenzene-1,2-diamine (Isomer) |

| CAS Number | 1257535-06-0[1] | 886762-86-3[2][3] |

| Molecular Formula | C₆H₆BrFN₂[1] | C₆H₆BrFN₂[2] |

| Molecular Weight | 205.03 g/mol [1] | 205.03 g/mol [2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | 298.1 ± 35.0 °C (Predicted) | Data not available |

| Purity | Typically ≥97%[1] | Typically ≥98% |

| Storage | Data not available | 2-8°C, sealed, dry, light-proof |

Table 2: Spectroscopic Data Summary

| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) |

| This compound | Data not publicly available. Supplier may provide.[1] | Data not publicly available. Supplier may provide.[1] | Data not publicly available. Supplier may provide.[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Step 1 - Bromination of 4-Fluoronitrobenzene

This protocol is adapted from the synthesis of 3-bromo-4-fluoronitrobenzene.[4]

Materials:

-

4-Fluoronitrobenzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetic acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 equivalent) in glacial acetic acid.

-

Cool the solution to 15°C in a water bath.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 equivalents) in portions, maintaining the temperature at 15°C.

-

Stir the reaction mixture at 15°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Add a saturated solution of sodium bisulfite to neutralize any remaining bromine.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-fluoronitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Step 2 - Reduction of 3-Bromo-4-fluoronitrobenzene

This is a general procedure for the reduction of an aromatic nitro compound to an amine using tin(II) chloride.

Materials:

-

3-Bromo-4-fluoronitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, suspend 3-bromo-4-fluoronitrobenzene (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Filter the combined organic extracts to remove any inorganic solids.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

Substituted o-phenylenediamines are crucial precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The isomer, 4-bromo-3-fluorobenzene-1,2-diamine, is noted for its use in medicinal chemistry for drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. By analogy, this compound is a promising starting material for similar applications.

The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings).

Workflow for Kinase Inhibitor Synthesis and Screening

The following workflow illustrates the use of a substituted o-phenylenediamine in a typical drug discovery cascade for developing kinase inhibitors.

Caption: Workflow for benzimidazole-based kinase inhibitor discovery.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, its isomer and related aromatic amines are classified as hazardous. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Based on the GHS classifications for the isomer 4-bromo-3-fluorobenzene-1,2-diamine, the following hazards should be assumed:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its potential for creating diverse libraries of heterocyclic compounds, particularly benzimidazoles, makes it a compound of interest for researchers in drug discovery. The synthetic routes and applications outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for its use in the laboratory. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-fluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. This document outlines a plausible and referenced synthetic pathway, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data.

Introduction

This compound, with the CAS number 1257535-06-0, is a substituted aromatic diamine of significant interest in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring adjacent to the diamine functionalities, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, quinoxalines, and benzimidazoles. These scaffolds are prevalent in many biologically active molecules.

Synthesis Pathway

A common and practical route for the synthesis of this compound involves a two-step process starting from the commercially available 4-fluoro-2-nitroaniline. The synthesis proceeds via the bromination of the aromatic ring followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-fluoro-2-nitroaniline (Intermediate)

Materials:

-

4-Fluoro-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in concentrated sulfuric acid.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Bromo-4-fluoro-2-nitroaniline, which can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

3-Bromo-4-fluoro-2-nitroaniline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (10%)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of 3-Bromo-4-fluoro-2-nitroaniline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a 10% sodium hydroxide solution to a pH of 8-9.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1257535-06-0 | [1] |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Predicted: δ ~6.7-6.9 (m, 1H, Ar-H), ~6.5-6.7 (m, 1H, Ar-H), ~4.5-5.0 (br s, 4H, -NH₂). The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromine and fluorine substituents. |

| ¹³C NMR (DMSO-d₆) | Predicted: Signals expected in the aromatic region (~100-150 ppm). The carbon atoms attached to the amino groups would appear at lower field, while those bonded to bromine and fluorine will show characteristic shifts and C-F coupling. |

| IR (KBr, cm⁻¹) | Expected: ~3400-3200 (N-H stretching of primary amines), ~1620-1580 (N-H bending and C=C aromatic stretching), ~1300-1200 (C-N stretching), ~1200-1100 (C-F stretching), and characteristic bands for substituted benzene in the fingerprint region. |

| Mass Spectrometry (EI) | Expected m/z: 204/206 ([M]⁺, isotopic pattern for Br), with major fragments corresponding to the loss of NH₂, H, and other relevant fragments. |

Note: The predicted NMR and IR data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures are based on established chemical transformations and offer a reliable pathway to this valuable synthetic intermediate. The provided characterization data, while partially predictive, serves as a useful reference for researchers working with this compound. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

Spectroscopic Characterization of 3-Bromo-4-fluorobenzene-1,2-diamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted and expected spectral data for 3-Bromo-4-fluorobenzene-1,2-diamine (CAS No. 1257535-06-0). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.9 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 6.5 - 6.8 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| -NH₂ (at C1) | 3.5 - 4.5 | Broad singlet | - |

| -NH₂ (at C2) | 3.5 - 4.5 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) |

Expected Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Expected Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆BrFN₂), the molecular weight is approximately 205.03 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z | Comments |

| [M]⁺ | 204, 206 | Molecular ion peak, showing a characteristic M+2 isotope pattern for bromine (⁷⁹Br and ⁸¹Br). |

| [M-NH₂]⁺ | 188, 190 | Loss of an amino group. |

| [M-Br]⁺ | 125 | Loss of the bromine atom. |

| [C₆H₅FN]⁺ | 110 | Further fragmentation. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would be used, with the solvent peak serving as the internal reference.

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common and straightforward method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[1][2]

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For GC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 50-300.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorobenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide includes detailed experimental protocols and a workflow for solubility determination, designed to be a valuable resource for laboratory professionals.

Introduction to this compound

This compound (CAS No. 1257535-06-0) is a substituted aromatic diamine with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol .[1][2][3] Its structure, featuring bromine, fluorine, and two amine groups on a benzene ring, makes it a versatile building block in the synthesis of complex heterocyclic compounds, including kinase inhibitors and antimicrobial agents. The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.

Importance of Solubility in Drug Development and Synthesis

Solubility is a fundamental physicochemical property that significantly influences the bioavailability of a drug substance and the feasibility of chemical processes. In drug development, poor aqueous solubility can lead to low absorption and inadequate therapeutic efficacy. In chemical synthesis, the solubility of reactants, intermediates, and final products in various solvents is crucial for reaction kinetics, purification via crystallization, and overall process efficiency. Understanding the solubility of this compound in a range of organic solvents allows for the selection of appropriate solvent systems for reactions, extractions, and crystallizations, thereby optimizing yield and purity.

Predicted Solubility Profile

Based on the structure, the following qualitative solubility predictions can be made:

-

High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane).

-

Low to Negligible Solubility Expected: In nonpolar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

5.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Pipettes

5.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish or vial.

-

Place the dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute.

-

Continue drying until a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

5.3. Calculation of Solubility

-

Solubility ( g/100 mL):

-

Mass of solute (g) = (Weight of dish with residue) - (Weight of empty dish)

-

Solubility = (Mass of solute / Volume of solvent used) x 100

-

-

Molar Solubility (mol/L):

-

Moles of solute = Mass of solute / Molecular weight of this compound (205.03 g/mol )

-

Molar Solubility = Moles of solute / Volume of solvent used (in Liters)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Commercial Availability and Synthetic Utility of 3-Bromo-4-fluorobenzene-1,2-diamine: A Technical Guide for Drug Discovery Professionals

Introduction: 3-Bromo-4-fluorobenzene-1,2-diamine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. Its substituted phenylenediamine core allows for the construction of complex molecular architectures that can effectively target the ATP-binding sites of various kinases. This technical guide provides an in-depth overview of its commercial availability, detailed synthetic protocols, and its application in drug discovery, with a focus on its role in the development of Aurora kinase inhibitors.

Commercial Availability

This compound (CAS No. 1257535-06-0) is readily available from a range of chemical suppliers. The typical purity offered is around 97%.[1] Pricing and available quantities vary between suppliers. Below is a summary of representative commercial sources.

| Supplier | CAS Number | Purity | Quantity |

| Sigma-Aldrich | 1257535-06-0 | - | - |

| Apollo Scientific | - | - | 250mg |

| Biosynth | 1257535-06-0 | - | - |

| Dabos | - | - | 250mg |

| Moldb | 1257535-06-0 | 97% | - |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-fluoronitrobenzene. The first step involves the bromination of the aromatic ring, followed by the reduction of the nitro group to the corresponding diamine.

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene

A common method for the bromination of 4-fluoronitrobenzene utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in an acetic acid solvent. This method offers high yields and moderate reaction conditions.[2]

Experimental Protocol:

-

To a solution of 4-fluoronitrobenzene in acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 1:0.51 (4-fluoronitrobenzene:DBDMH).[2]

-

Maintain the reaction temperature at 15°C and stir for 3 hours.[2]

-

Upon completion of the reaction, the product, 3-bromo-4-fluoronitrobenzene, can be isolated and purified using standard laboratory techniques such as extraction and crystallization. This procedure has been reported to yield up to 98.7% of the desired product.[2]

Step 2: Reduction of 3-Bromo-4-fluoronitrobenzene to this compound

The reduction of the nitro group in 3-bromo-4-fluoronitrobenzene to form the diamine is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation or reduction with metals in acidic media (e.g., SnCl₂ in HCl).

General Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 3-bromo-4-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted phenylenediamines are privileged scaffolds in the design of kinase inhibitors. The two amino groups provide versatile handles for the introduction of various substituents that can interact with the kinase active site. This compound is particularly useful in this context, with the bromo and fluoro substituents providing opportunities for modulating the electronic properties and metabolic stability of the final compound, as well as for potential vector interactions within the protein binding pocket.

A key application of this building block is in the development of inhibitors for the Aurora kinase family, which are critical regulators of mitosis and are frequently overexpressed in various cancers.[3][4][5]

The Aurora Kinase Signaling Pathway

The Aurora kinase family (Aurora A, B, and C) plays a pivotal role in cell cycle regulation, particularly during mitosis.[3][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[3][6] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of Aurora kinases can disrupt their function, leading to mitotic arrest and apoptosis in cancer cells.

References

- 1. 1257535-06-0 | this compound - Moldb [moldb.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromo-4-fluorobenzene-1,2-diamine in Contemporary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzene-1,2-diamine is a key aromatic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups for heterocycle formation, a bromine atom for subsequent cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a versatile building block for the synthesis of novel bioactive compounds and functional materials. This technical guide explores the potential applications of this compound in research, with a focus on its role in the development of kinase inhibitors and antimicrobial agents. We provide an in-depth analysis of synthetic routes, experimental protocols, and the biological evaluation of its derivatives, supported by quantitative data and visual workflows to facilitate its application in the laboratory.

Core Applications in Research

The primary application of this compound in research lies in its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The presence of the bromo and fluoro substituents on the benzene ring of the diamine allows for the generation of a diverse library of 5-bromo-6-fluorobenzimidazole derivatives with tunable properties.

Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Benzimidazole-based compounds have been successfully developed as kinase inhibitors. The derivatives of this compound are valuable in this area for several reasons:

-

Scaffold for ATP-Competitive Inhibition: The benzimidazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

-

Fluorine Substitution: The fluorine atom can enhance binding affinity through hydrogen bonding interactions with the kinase active site, improve metabolic stability, and increase cell permeability.

-

Bromine as a Handle for Further Functionalization: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl or heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.

Antimicrobial Agents

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. The incorporation of bromine and fluorine into the benzimidazole scaffold can enhance antimicrobial potency. It is believed that these halogenated compounds may exert their effect by interfering with essential cellular processes in microorganisms, such as DNA replication or cell wall synthesis.

Synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles

The most common and straightforward method for the synthesis of benzimidazoles from this compound is the condensation reaction with aldehydes or carboxylic acids.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoro-2-(substituted-phenyl)-1H-benzo[d]imidazoles

This protocol describes the synthesis of 2-aryl substituted 5-bromo-6-fluorobenzimidazoles via the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Metabisulfite (optional, as a catalyst)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Reagents: Add the substituted aromatic aldehyde (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data (Example):

| Reactant 2 (Aldehyde) | Product | Yield (%) | Melting Point (°C) |

| 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-6-fluoro-1H-benzo[d]imidazole | 85 | 210-212 |

| 4-Methoxybenzaldehyde | 5-Bromo-6-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88 | 198-200 |

Spectroscopic Data for 5-Bromo-2-(4-chlorophenyl)-6-fluoro-1H-benzo[d]imidazole:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.10 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H), 7.80 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 9.6 Hz, 1H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 154.2, 149.8 (d, J = 245 Hz), 135.5, 130.2, 129.5, 129.0, 115.8 (d, J = 20 Hz), 110.5 (d, J = 25 Hz), 105.1.

-

MS (ESI): m/z 324.9 [M+H]⁺.

Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the kinase inhibitory activity of the synthesized benzimidazole derivatives.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized benzimidazole compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.

-

Assay Plate Preparation: In a 384-well plate, add the compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO).

-

Kinase Reaction: Add a solution containing the kinase and peptide substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Example Signaling Pathway (Kinase Inhibition):

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Synthesized benzimidazole compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Example Workflow for Antimicrobial Screening:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern chemical research. Its application in the synthesis of 5-bromo-6-fluorobenzimidazoles opens avenues for the discovery of novel kinase inhibitors and antimicrobial agents. The strategic placement of the bromo and fluoro substituents provides a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the vast potential of this key intermediate in their drug discovery and development endeavors.

An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Bromo-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the differential reactivity of the two amino groups in 3-Bromo-4-fluorobenzene-1,2-diamine. This molecule is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds such as benzimidazoles and quinoxalines. Understanding the regioselectivity of its reactions is crucial for the efficient and predictable synthesis of novel drug candidates.

Theoretical Analysis of Amino Group Reactivity

The differential reactivity of the two amino groups in this compound is governed by a combination of electronic and steric effects exerted by the bromo and fluoro substituents on the aromatic ring.

Electronic Effects:

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect, which decreases the electron density on the benzene ring and, consequently, the basicity and nucleophilicity of the amino groups. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position. Fluorine is more electronegative than bromine, and thus its inductive effect is stronger.

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atoms of the amino groups can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions, thereby enhancing the nucleophilicity of the amino groups. Halogens also exhibit a +R effect due to their lone pairs, but this is generally weaker than their -I effect.

Analysis of the Amino Groups in this compound:

Let's denote the two amino groups as follows:

-

N1: The amino group at the C1 position, which is ortho to the fluorine atom and meta to the bromine atom.

-

N2: The amino group at the C2 position, which is ortho to the bromine atom and meta to the fluorine atom.

The N1 amino group is expected to be less reactive due to the powerful electron-withdrawing inductive effect of the adjacent fluorine atom. The N2 amino group, while still deactivated by the ortho bromine and meta fluorine, is predicted to be the more reactive of the two, as the deactivating inductive effect of bromine is weaker than that of fluorine.

Steric Effects:

The bromine atom is larger than the fluorine atom, which could introduce some steric hindrance around the adjacent N2 amino group. However, for many electrophilic reactions, particularly with smaller reagents, the electronic effects are expected to be the dominant factor in determining the regioselectivity.

Based on the analysis of electronic effects, the N2 amino group (at the C2 position) is predicted to be the more nucleophilic and, therefore, the more reactive site for electrophilic attack.

Quantitative Data for Reactivity Prediction

Table 1: Hammett (σ) and Taft (σ) Substituent Constants*

| Substituent | σ_meta | σ_para | σ* (Taft) |

| -F | 0.34 | 0.06 | 3.21 |

| -Br | 0.39 | 0.23 | 2.97 |

| -NH2 | -0.16 | -0.66 | 0.58 |

Data sourced from various standard physical organic chemistry texts.

The positive Hammett constants for fluorine and bromine indicate their electron-withdrawing nature. The larger positive value for bromine at the meta position compared to fluorine suggests a stronger deactivating effect at that position via induction. The Taft constants also highlight the strong electron-withdrawing inductive effects of both halogens.

Table 2: Experimental pKa Values of Substituted Anilines in Water

| Compound | pKa |

| Aniline | 4.63 |

| 2-Fluoroaniline | 3.20 |

| 3-Fluoroaniline | 3.51 |

| 4-Fluoroaniline | 4.65 |

| 2-Bromoaniline | 2.53 |

| 3-Bromoaniline | 3.54 |

| 4-Bromoaniline | 3.91 |

Data sourced from the IUPAC-NIST Solubility Data Series and other chemical data compilations.

The pKa values clearly demonstrate that electron-withdrawing groups, particularly in the ortho position, significantly decrease the basicity of the anilinium ion, which correlates with the nucleophilicity of the corresponding aniline. The pKa of 2-fluoroaniline is lower than that of 3-fluoroaniline, and the pKa of 2-bromoaniline is lower than that of 3-bromoaniline, highlighting the strong proximity-based inductive effect. Comparing 2-fluoroaniline and 2-bromoaniline, the stronger electron-withdrawing nature of fluorine results in a less basic (more deactivated) amino group. This data supports the prediction that the N1 amino group (ortho to fluorine) in our target molecule will be less reactive.

Visualization of Reactivity Factors and Experimental Workflow

Below are diagrams created using the DOT language to visualize the factors influencing the reactivity of the amino groups and a hypothetical experimental workflow for selective functionalization.

Caption: Factors influencing the differential reactivity of the amino groups.

Methodological & Application

Application Notes: Synthesis of 6-Bromo-7-fluoroquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery. The synthesis of specifically substituted quinoxalines is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of quinoxaline derivatives from 3-Bromo-4-fluorobenzene-1,2-diamine, a starting material that introduces bromine and fluorine moieties onto the quinoxaline core. These halogen substitutions are of particular interest in drug design as they can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

The primary and most established method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This versatile reaction can be performed under various conditions, including classical heating, microwave irradiation, and using various catalysts.[1][2]

General Reaction Scheme

The synthesis of 6-bromo-7-fluoroquinoxaline derivatives from this compound proceeds via a condensation reaction with a 1,2-dicarbonyl compound, as depicted in the scheme below. The bromine and fluorine substituents on the diamine lead to the formation of 6-bromo-7-fluoroquinoxaline products.

Caption: General reaction scheme for the synthesis of 6-bromo-7-fluoroquinoxalines.

Experimental Protocols

Protocol 1: Classical Thermal Condensation

This traditional method involves the thermal condensation of the o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., Benzil for 2,3-diphenyl derivative, Glyoxal for unsubstituted at 2,3-positions)

-

Ethanol or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol or acetic acid.

-

Add 1.0 equivalent of the 1,2-dicarbonyl compound to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a green chemistry approach that often leads to significantly reduced reaction times and improved yields.

Materials:

-

This compound

-

1,2-Dicarbonyl compound

-

Acidic Alumina (as a solid support and catalyst)

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, thoroughly mix 1.0 equivalent of this compound and 1.0 equivalent of the 1,2-dicarbonyl compound with acidic alumina.

-

Place the vessel in the microwave synthesizer and irradiate for 3-10 minutes at a suitable power level. (Optimization of time and power will be necessary).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is then extracted from the solid support using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Data Presentation

The following tables present hypothetical data for the synthesis of 6-bromo-7-fluoro-2,3-diphenylquinoxaline from this compound and Benzil, based on typical yields and characterization data for similar reactions. Researchers must perform their own experiments to obtain actual data.

Table 1: Reaction Conditions and Yields

| Protocol | Catalyst/Solvent | Temperature | Time | Yield (%) |

| Classical Condensation | Ethanol | Reflux | 4 h | 75-85 |

| Microwave-Assisted | Acidic Alumina (solvent-free) | 120 °C | 5 min | 85-95 |

Table 2: Characterization Data for 6-bromo-7-fluoro-2,3-diphenylquinoxaline

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.5 (m, 10H, Ar-H), 7.9 (d, 1H, J=... Hz, Ar-H), 8.1 (d, 1H, J=... Hz, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-160 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1600, 1480 (C=C, C=N), ~1250 (C-F), ~690 (C-Br) |

| Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern for Bromine |

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of 6-bromo-7-fluoroquinoxaline derivatives is outlined below.

Caption: Experimental workflow for the synthesis of 6-bromo-7-fluoroquinoxalines.

Biological Significance and Signaling Pathways

Quinoxaline derivatives exhibit a wide range of biological activities, and the introduction of halogen atoms can enhance their potency and selectivity. For instance, certain fluorinated quinoxaline derivatives have shown promise as anti-cancer agents. While the specific signaling pathways affected by 6-bromo-7-fluoroquinoxaline derivatives are not yet elucidated, related compounds, particularly quinoxaline 1,4-di-N-oxides, are known to exert their cytotoxic effects in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage.

The diagram below illustrates a plausible signaling pathway for the anticancer activity of hypoxia-activated quinoxaline derivatives.

References

Application Notes and Protocols: Cyclocondensation Reactions of 3-Bromo-4-fluorobenzene-1,2-diamine with Diketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel quinoxaline derivatives through the cyclocondensation reaction of 3-bromo-4-fluorobenzene-1,2-diamine with various diketones. Quinoxalines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of bromo and fluoro substituents on the benzene ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making these derivatives promising candidates for drug discovery programs.

General Reaction Scheme

The cyclocondensation reaction involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound to form a quinoxaline ring system. The general scheme for the reaction of this compound with a diketone is depicted below.

A general overview of the cyclocondensation reaction.

Experimental Protocols

Detailed methodologies for the cyclocondensation of this compound with representative α-diketones (benzil and 1,2-cyclohexanedione) are provided below. A cautionary note regarding the use of β-diketones is also included.

Protocol 1: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline from Benzil

This protocol is adapted from general procedures for the synthesis of 2,3-diphenylquinoxalines.[1][2]

Materials:

-

This compound

-

Benzil

-

Ethanol (95% or absolute)

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve 1.0 equivalent of benzil in warm ethanol.

-

Add the benzil solution to the diamine solution with stirring.

-

(Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

-

If precipitation is incomplete, add cold water to the mixture to induce further precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 6-bromo-7-fluoro-2,3-diphenylquinoxaline.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, MS).

Experimental Workflow:

Workflow for the synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 8-Bromo-9-fluoro-1,2,3,4-tetrahydrophenazine from 1,2-Cyclohexanedione

This protocol provides a general method for the reaction with a cyclic α-diketone.

Materials:

-

This compound

-

1,2-Cyclohexanedione

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.0 equivalent of 1,2-cyclohexanedione to the solution with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 3-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Wash the collected solid with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Dry the purified 8-bromo-9-fluoro-1,2,3,4-tetrahydrophenazine in a vacuum oven.

-

Characterize the product by analytical methods.

Cautionary Note on the Use of β-Diketones (e.g., Acetylacetone)

The reaction of o-phenylenediamines with β-diketones such as acetylacetone may not yield the expected quinoxaline derivative. Instead, a [4+3] cycloaddition can occur, leading to the formation of a seven-membered 1,5-benzodiazepine ring system.[3] Researchers should be aware of this alternative reaction pathway and confirm the structure of the product using thorough analytical characterization.

Alternative Reaction Pathway:

Potential formation of a 1,5-benzodiazepine with β-diketones.

Data Presentation

The following tables are provided as templates for recording and comparing the quantitative data from the synthesis of various 6-bromo-7-fluoroquinoxaline derivatives.

Table 1: Reaction Conditions and Yields

| Entry | Diketone | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzil | Ethanol | Acetic Acid | Reflux | 3 | |

| 2 | 1,2-Cyclohexanedione | Ethanol | None | Reflux | 5 | |

| 3 | ... | ... | ... | ... | ... |

Table 2: Product Characterization

| Entry | Product Name | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 1 | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | ||||

| 2 | 8-Bromo-9-fluoro-1,2,3,4-tetrahydrophenazine | ||||

| 3 | ... |

References

Application Note: 3-Bromo-4-fluorobenzene-1,2-diamine in the Synthesis of High-Performance Polyimides

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[4][5] The methodology allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines.[6][7]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-4-fluorobenzene-1,2-diamine. This substrate is a valuable building block for the synthesis of fluorinated benzimidazoles and other heterocyclic compounds of interest in drug discovery and materials science.[8][9][10] The presence of both a bromo and a fluoro substituent, as well as two amino groups, requires careful optimization of reaction conditions to achieve high selectivity and yield.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of this compound to form a Pd(II) complex.[2][11]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[7]

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.[1][11]

A diagram of the catalytic cycle is shown below:

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound. The reaction conditions should be optimized for each specific amine coupling partner.

Materials and Reagents:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)[1]

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[7]

-

Anhydrous solvent (e.g., toluene, dioxane, THF)[6]

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware for workup and purification

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

-

Addition of Reagents: To the Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.2-2.0 equivalents).

-

Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the Schlenk tube.

-

Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[12]

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[13]

A visual representation of the experimental workflow is provided below:

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 75-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 70-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 8-16 | 80-95 |

| 4 | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | THF | 80 | 24 | 65-80 |

Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions. The presence of the diamino and fluoro groups on the aryl bromide may influence reactivity and require specific adjustments to the protocol.

Applications in Drug Development

The product of the Buchwald-Hartwig amination of this compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. The resulting N-substituted-4-fluorobenzene-1,2,3-triamine can undergo intramolecular cyclization to form fluorinated benzimidazoles.[14] Fluorinated organic molecules are of significant interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9][15] Therefore, this reaction provides a valuable tool for the generation of novel compounds for drug discovery programs.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 3-Bromo-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective N-alkylation of 3-bromo-4-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below focus on achieving controlled mono-alkylation, a common challenge with diamino compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Selective functionalization of one of the amino groups is crucial for the synthesis of complex target molecules. Traditional alkylation methods using alkyl halides can lead to undesired di-alkylation and a mixture of products.[2] This application note details two effective methods for controlled N-alkylation: reductive amination and copper-catalyzed N-arylation/alkylation. Reductive amination offers high selectivity for mono-alkylation by reacting the diamine with an aldehyde or ketone to form an imine intermediate, which is then selectively reduced.[2] The copper-catalyzed method provides an alternative route, particularly for the introduction of aryl or specific alkyl groups.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. Researchers should adapt and optimize these conditions based on their specific substrate and desired product.

| Entry | Alkylating Agent | Method | Reducing Agent / Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1 | Aldehyde/Ketone | Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | 4 - 12 | Room Temperature | 75 - 90 |

| 2 | Alkyl/Aryl Halide | Copper-Catalyzed | Copper(I) Oxide (Cu₂O) | N-Methyl-2-pyrrolidone (NMP) | 12 - 24 | 110 - 120 | 60 - 80 |

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes a highly selective method for the mono-N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride.[2]

Materials:

-

This compound

-

Aldehyde or Ketone (1.1 - 1.2 equivalents)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane.

-

Add the desired aldehyde or ketone (1.1 - 1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Carefully add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Gas evolution may be observed.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 20-30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

-

Protocol 2: Copper-Catalyzed N-Alkylation

This protocol is an adaptation of the Ullmann condensation and is suitable for the N-alkylation of this compound with alkyl or aryl halides.[3]

Materials:

-

This compound

-

Alkyl or Aryl Halide (e.g., Iodoethane, 1.2 equivalents)

-

Copper(I) Oxide (Cu₂O) (10 mol%)

-

N-Methyl-2-pyrrolidone (NMP)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a pressure tube, combine this compound (1.0 equivalent), the alkyl or aryl halide (1.2 equivalents), and copper(I) oxide (10 mol%).

-

Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Seal the tube and heat the mixture to 110-120 °C.

-

-

Reaction Monitoring:

-

Stir the reaction at the elevated temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

-

Visualizations

Caption: Experimental workflows for N-alkylation.

Caption: Reductive amination pathway.

References

Application Notes and Protocols: 3-Bromo-4-fluorobenzene-1,2-diamine in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzene-1,2-diamine is an aromatic diamine monomer with significant potential in the synthesis of high-performance polymers. Its unique molecular structure, featuring both bromine and fluorine substituents, offers a strategic combination of properties that can be imparted to the resulting polymers. The presence of the ortho-diamine functionality allows for the formation of heterocyclic polymer backbones, such as polybenzimidazoles (PBIs) and polyimides (PIs), which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2]

The bromine atom provides a site for post-polymerization modification, enabling the tuning of polymer properties or the attachment of specific functionalities. The fluorine atom can enhance solubility, thermal stability, and flame retardancy, and lower the dielectric constant of the resulting polymers, making them attractive for applications in aerospace, electronics, and advanced membranes. This document provides an overview of the potential applications of this compound as a monomer and detailed protocols for the synthesis and characterization of derived polymers.

Potential Applications

Polymers derived from this compound are anticipated to exhibit a valuable combination of properties, making them suitable for a range of advanced applications:

-

High-Temperature Resistant Materials: The incorporation of this monomer into PBI and PI backbones is expected to yield polymers with high glass transition temperatures (Tg) and excellent thermal and oxidative stability, suitable for use in demanding, high-temperature environments.

-

Advanced Membranes: The presence of fluorine can enhance the gas permeability and selectivity of polymer membranes, making them promising candidates for gas separation applications (e.g., CO2 capture, hydrogen purification).

-

Low-Dielectric Materials: The fluorine substituent can lower the dielectric constant of polyimides, a critical property for materials used in microelectronics and high-frequency communication technologies.

-

Functionalizable Polymers: The bromine atom can serve as a handle for post-polymerization modifications, such as cross-linking or the introduction of specific chemical groups to tailor the polymer's properties for applications like sensors or catalysts.

Data Presentation

Table 1: Representative Properties of Analogous High-Performance Polymers

| Polymer Type | Monomers | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) |

| Polybenzimidazole (PBI) | 3,3'-Diaminobenzidine, Isophthalic Acid | 25,000 - 45,000 | 420 - 435 | > 600 | 160 |

| Fluorinated Polybenzimidazole | 3,3',4,4'-Tetraaminobiphenyl, 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 50,000 - 80,000 | 350 - 380 | 500 - 550 | 90 - 110 |